

In Vitro Characterization of BMS-986169: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-986169	
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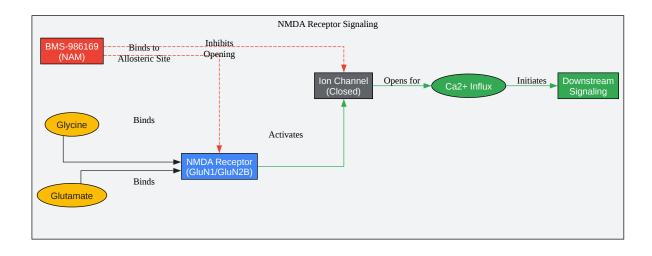
Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the glutamate N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacological and biopharmaceutical properties of **BMS-986169**, summarizing key data from preclinical characterization studies. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals interested in the profile of this compound.

Mechanism of Action

BMS-986169 exerts its effects by binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[1][2][4] This binding event modulates the receptor's function, leading to a reduction in ion channel activity upon glutamate and glycine binding. As a negative allosteric modulator, BMS-986169 does not compete directly with the endogenous agonists but rather reduces their ability to activate the receptor. This mechanism offers a more nuanced approach to receptor modulation compared to direct channel blockers or competitive antagonists.





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BMS-986169 Mechanism of Action.

Quantitative Data Summary

The in vitro characteristics of **BMS-986169** have been quantified through a series of binding and functional assays. The data are summarized in the tables below for ease of reference and comparison.

Table 1: Receptor Binding Affinity



Target	Species/Tis sue	Assay Type	Radioligand	Ki (nM)	Reference
GluN2B	Rat Forebrain	Radioligand Binding	Not Specified	1.4 ± 0.5	[5]
GluN2B	Human	Radioligand Binding	Not Specified	4.0	[4][5][6]
GluN2B	Monkey	Radioligand Binding	Not Specified	Not Specified	[5]
GluN2B Allosteric Site	Not Specified	Radioligand Binding	Not Specified	4.03 - 6.3	[1][2]

Table 2: Functional Activity and Selectivity

Assay	Target/System	IC50	Reference
GluN2B Receptor Function	Human NMDA Receptor Subtypes in Xenopus oocytes	24.1 nM	[1][2]
hERG Channel Activity	Human Ether-a-go-go- related gene channel	28.4 μΜ	[1]
Cytochrome P450 Inhibition	Human Liver Microsomes (multiple CYPs)	> 18 μM	[4]

Table 3: Physicochemical Properties



Property	Value	Reference
LogD (pH 7.4)	2.9	[4]
pKa (protonated piperidine nitrogen)	4.4	[4]
Aqueous Solubility (pH 7.4)	2 μg/mL	[4]
Polar Surface Area	44 Ų	[4]
Melting Point	186 °C	[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below. These protocols are based on standard practices and the information available from published studies on **BMS-986169**.

GluN2B Radioligand Binding Assay

- Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B subunit of the NMDA receptor.
- Methodology:
 - Tissue Preparation: Forebrain tissue from rats is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing the NMDA receptors.
 - Assay Conditions: The membrane preparation is incubated with a specific radioligand for the GluN2B allosteric site (e.g., [³H]-ifenprodil) and varying concentrations of BMS-986169.
 - Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
 - Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-



specifically bound radioligand.

- Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- o Data Analysis: The concentration of **BMS-986169** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Inhibition Assay in Xenopus Oocytes

- Objective: To assess the functional inhibitory activity (IC₅₀) of BMS-986169 on human GluN2B-containing NMDA receptors.
- Methodology:
 - Oocyte Preparation:Xenopus laevis oocytes are harvested and microinjected with cRNA encoding the human GluN1 and GluN2B subunits of the NMDA receptor. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
 - Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.
 The membrane potential is clamped at a holding potential (e.g., -70 mV).
 - Compound Application: The oocyte is perfused with a solution containing glutamate and glycine to activate the NMDA receptors, resulting in an inward current. After a stable baseline current is established, varying concentrations of BMS-986169 are applied.
 - Data Acquisition: The current flowing across the oocyte membrane is recorded continuously.
 - Data Analysis: The inhibitory effect of BMS-986169 is measured as the percentage reduction in the glutamate/glycine-evoked current. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

hERG Channel Activity Assay

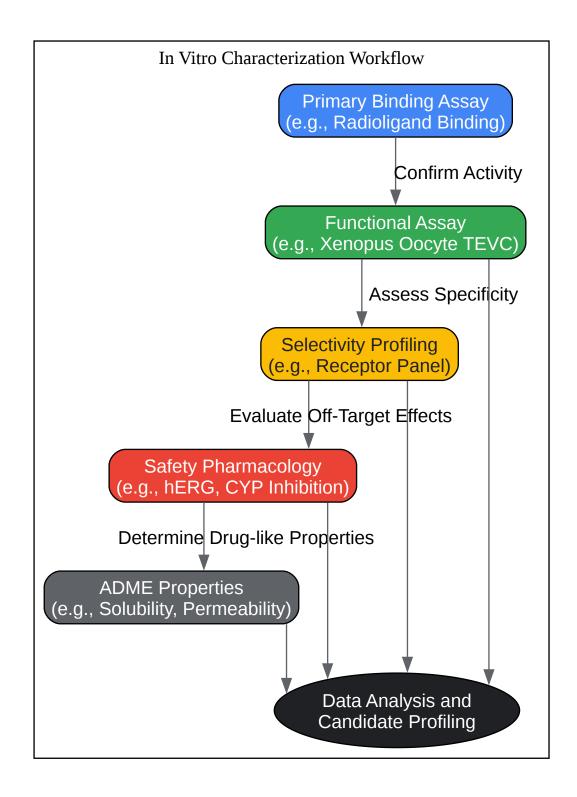


- Objective: To evaluate the off-target activity of BMS-986169 on the human ether-a-go-gorelated gene (hERG) potassium channel, a critical assessment for cardiac safety.
- Methodology:
 - Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
 - Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on single cells. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
 - Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
 - Compound Application: After recording a stable baseline current, the cells are exposed to increasing concentrations of BMS-986169.
 - Data Analysis: The effect of the compound on the peak tail current of the hERG channel is quantified. The IC₅₀ value is calculated from the concentration-response curve.

In Vitro Characterization Workflow

The in vitro characterization of a novel compound like **BMS-986169** typically follows a logical progression of experiments to build a comprehensive pharmacological profile.





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Typical In Vitro Characterization Workflow.

Conclusion



BMS-986169 is a highly potent and selective negative allosteric modulator of the GluN2B-containing NMDA receptor, as demonstrated by its in vitro pharmacological profile. It exhibits nanomolar binding affinity and functional inhibition of its target with a favorable selectivity window against the hERG channel and various cytochrome P450 enzymes.[1][4] Its physicochemical properties are consistent with a compound intended for further development. This technical guide provides a consolidated resource of the key in vitro data and methodologies used to characterize BMS-986169, supporting its continued investigation and development.

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